molecular formula C26H26Cl2N4O B10836958 3-[3-[(4,5-Dichloroimidazol-1-yl)methyl]phenyl]-5-[2-(1-phenylcyclohexyl)ethyl]-1,2,4-oxadiazole

3-[3-[(4,5-Dichloroimidazol-1-yl)methyl]phenyl]-5-[2-(1-phenylcyclohexyl)ethyl]-1,2,4-oxadiazole

Cat. No.: B10836958
M. Wt: 481.4 g/mol
InChI Key: TVHRMMKSOSXQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound referred to as “US9187437, 24” is a substituted oxadiazole compound. This compound is part of a class of chemicals known for their diverse biological activities and potential therapeutic applications. The specific compound is associated with the patent US9187437B2, which describes various substituted oxadiazole compounds and their uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of substituted oxadiazole compounds typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of these compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Substituted oxadiazole compounds can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxadiazole N-oxides, substituted oxadiazoles with various functional groups, and amines derived from the reduction of oxadiazoles .

Scientific Research Applications

Substituted oxadiazole compounds have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound “US9187437, 24” lies in its specific substitution pattern on the oxadiazole ring, which imparts distinct biological activities and therapeutic potential. The precise arrangement of substituents can significantly influence the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C26H26Cl2N4O

Molecular Weight

481.4 g/mol

IUPAC Name

3-[3-[(4,5-dichloroimidazol-1-yl)methyl]phenyl]-5-[2-(1-phenylcyclohexyl)ethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C26H26Cl2N4O/c27-23-24(28)32(18-29-23)17-19-8-7-9-20(16-19)25-30-22(33-31-25)12-15-26(13-5-2-6-14-26)21-10-3-1-4-11-21/h1,3-4,7-11,16,18H,2,5-6,12-15,17H2

InChI Key

TVHRMMKSOSXQRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC2=NC(=NO2)C3=CC=CC(=C3)CN4C=NC(=C4Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.